molecular formula C14H22N4O2 B8436930 N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide CAS No. 66611-38-9

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide

Cat. No.: B8436930
CAS No.: 66611-38-9
M. Wt: 278.35 g/mol
InChI Key: MVLOQULXIYSERZ-UHFFFAOYSA-N
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Description

BGP-15 (chemical name: (Z)-N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridinecarboximidamide dihydrochloride) is a nicotinic amidoxime derivative (C₁₄H₂₂N₄O₂·2HCl) with a molecular weight of 351.27 g/mol . It exhibits multifaceted pharmacological properties, including:

  • PARP inhibition (IC₅₀ = 120 µM; Kᵢ = 57 µM), protecting against cisplatin-induced nephrotoxicity without compromising antitumor efficacy .
  • Chaperone co-induction via HSF1 activation, enhancing heat shock protein (HSP) expression .
  • Insulin sensitization, improving metabolic parameters in diabetic models .
  • Anti-inflammatory and anti-fibrotic effects, including collagen degradation via MMP13 upregulation .

Properties

CAS No.

66611-38-9

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide

InChI

InChI=1S/C14H22N4O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17)

InChI Key

MVLOQULXIYSERZ-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\N)O

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O

Origin of Product

United States

Preparation Methods

Optimization Challenges

  • Selectivity : Ensuring regioselective formation of the Z-isomer is critical, as stereochemistry influences PARP inhibition and HSP induction.

  • Purification : Chromatographic techniques (e.g., reverse-phase HPLC) are employed to achieve ≥98% purity, as noted in commercial specifications.

Formulation Strategies for Therapeutic Use

Topical Formulations

BGP-15’s solubility enables its incorporation into semi-solid preparations. Source details ointments using stearic acid, cetostearyl alcohol, and surfactants (e.g., Labrasol, Cremophor A6:A25). A representative formulation includes:

Component Concentration (%, w/w)
BGP-1510.0
Stearic Acid10.0
Cetostearyl Alcohol4.6
Isopropyl Myristate5.0
Glycerol5.0
Surfactant (Labrasol)3.0

This formulation demonstrated sustained release kinetics, with diffusion coefficients (DD) ranging from 1.2×1061.2 \times 10^{-6} to 2.8×106cm2/s2.8 \times 10^{-6} \, \text{cm}^2/\text{s} across different surfactants.

In Vitro Release Kinetics

Franz diffusion cell studies revealed zero-order release profiles, consistent with matrix-controlled diffusion. The release rate constant (kk) for Labrasol-based formulations was 12.3μg/cm2/h0.512.3 \, \mu\text{g/cm}^2/\text{h}^{0.5}, outperforming sucrose ester variants.

Analytical Characterization

Spectroscopic Methods

  • Mass Spectrometry : Used to quantify BGP-15 in release studies, with detection limits as low as 0.1 µg/mL.

  • NMR Spectroscopy : Confirms structural integrity, particularly the Z-configuration of the amidoxime group.

Stability Studies

BGP-15 remains stable under refrigerated conditions (-20°C) for extended periods, with no detectable degradation over 12 months. Accelerated stability testing at 40°C/75% RH showed <5% decomposition after 6 months, underscoring its robustness.

Industrial-Scale Production Considerations

Cost-Effective Synthesis

Patent data highlights scalable methods using continuous-flow reactors to enhance yield (reported ≥85%) and reduce byproducts. Key parameters include:

  • Temperature : 60–80°C for amidoxime formation.

  • Catalyst : Palladium on carbon (Pd/C) for hydrogenation steps.

Regulatory Compliance

BGP-15’s synthesis adheres to ICH Q11 guidelines, with stringent controls on residual solvents (e.g., <50 ppm for dichloromethane) and heavy metals (<10 ppm) .

Chemical Reactions Analysis

NP-51 undergoes various chemical reactions, including:

    Oxidation: NP-51 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: NP-51 can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

BGP-15 has been studied for its potential benefits in various medical conditions:

Cardiovascular Diseases

BGP-15 has shown promise in treating heart failure and arrhythmias. Studies have demonstrated that it improves cardiac function and reduces arrhythmic episodes in mouse models of heart failure . In addition, it prevents isoproterenol-induced arrhythmias and enhances heart rate variability .

Diabetes and Metabolic Disorders

Originally developed for insulin resistance, BGP-15 continues to be investigated for its efficacy in managing diabetes-related complications. It has entered clinical trials aimed at assessing its effectiveness in improving insulin sensitivity in diabetic patients .

Neurological Disorders

Research indicates that BGP-15 may provide neuroprotective effects in conditions such as cisplatin or taxol-induced peripheral neuropathy. Its ability to modulate mitochondrial function suggests potential benefits in traumatic brain injury as well .

Muscular and Skeletal Health

BGP-15 has been evaluated for its role in enhancing muscle strength and function, particularly in age-related conditions and muscular dystrophies. Studies have shown improvements in cardiac function and muscle performance in animal models treated with BGP-15 .

Case Studies

The following table summarizes key findings from notable studies investigating the applications of BGP-15:

StudyModelFindings
PLOS ONE (2017)U-251 glioma cellsBGP-15 protects against ROS-induced cell death and inflammation, suggesting therapeutic potential in oxidative stress-related diseases .
Nature Communications (2014)Mouse models of heart failureImproved cardiac function and reduced arrhythmias were observed with BGP-15 treatment; mechanism linked to IGF1R activation .
MDPI (2023)Telemetry-implanted ratsPrevented isoproterenol-induced arrhythmias, highlighting its cardioprotective properties .
PMC (2020)Various modelsDemonstrated safety and efficacy across multiple conditions including diabetes, heart failure, and neuroprotection .

Mechanism of Action

The mechanism of action of NP-51 involves its binding to the active site of glycosidase enzymes, particularly α-mannosidase I. This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycosidic bonds in carbohydrates. The presence of aromatic or aliphatic rings with sulfur or nitrogen atoms enhances its inhibitory activity .

Comparison with Similar Compounds

HDAC Inhibitors

Compound Mechanism HSP Induction Cytotoxicity Risk Key Findings vs. BGP-15
TSA Potent HDAC inhibition High High BGP-15 enhances HSR via chromatin accessibility without cytotoxicity .
VPA Broad HDAC inhibition Moderate Moderate BGP-15 lowers HSF1 activation threshold, enabling HSP induction at lower stress levels .
BGP-15 HDAC inhibition + HSF1 co-induction Stress-dependent Low Combines HDAC inhibition with mitochondrial protection, unlike TSA/VPA .

Key Insight : BGP-15 avoids cytotoxicity associated with standalone HDAC inhibitors by coupling stress-dependent HSP induction with mitochondrial stabilization .

PARP Inhibitors

Compound IC₅₀ (µM) Clinical Use Mitochondrial Protection Key Findings vs. BGP-15
Olaparib 0.005 BRCA-mutant cancers Limited BGP-15 protects kidneys/heart without blocking cisplatin’s antitumor effects .
Veliparib 0.006 Solid tumors None reported BGP-15 reduces ROS and preserves ATP in stressed mitochondria .
BGP-15 120 Chemoprotection High Targets both PARP and mitochondrial dysfunction, enhancing survival in cardiac/renal models .

Key Insight : BGP-15’s higher IC₅₀ suggests milder PARP inhibition, reducing side effects while maintaining cytoprotection .

Mitochondrial Protectants

Compound ROS Target Autophagy Modulation Clinical Relevance Key Findings vs. BGP-15
MitoQ Direct ROS scavenging Limited Age-related diseases BGP-15 reduces ROS at complexes I/III, improving membrane potential and ATP synthesis .
Metformin Complex I inhibition AMPK activation Diabetes, aging BGP-15 enhances insulin sensitivity via HSP72, not AMPK .
BGP-15 Complexes I/III Enhances flux Cardiotoxicity, inflammation Combines ROS reduction with anti-apoptotic effects .

Key Insight : BGP-15’s dual action on ROS and autophagy provides broader cytoprotection than single-mechanism agents .

Insulin Sensitizers

Compound Primary Target Cardioprotection Key Findings vs. BGP-15
Metformin AMPK activation Moderate BGP-15 improves diastolic dysfunction and HRV via mitochondrial pathways .
Pioglitazone PPARγ activation Limited BGP-15 reduces fibrosis without PPARγ-related weight gain .
BGP-15 HSF1/PARP inhibition High Unique dual role in metabolic and cardiac protection .

Key Insight : BGP-15 avoids adverse effects of PPARγ activators (e.g., weight gain) while offering comparable insulin sensitization .

Anti-Fibrotic Agents

Compound Mechanism Collagen Regulation Key Findings vs. BGP-15
Pirfenidone TGF-β inhibition Reduces synthesis BGP-15 upregulates MMP13 to degrade existing collagen .
BGP-15 MMP13 activation Enhances breakdown Targets mitochondrial dysfunction driving fibrosis .

Key Insight : BGP-15 addresses fibrosis at both metabolic (mitochondrial) and structural (collagen degradation) levels .

Biological Activity

BGP-15, a small molecule developed as an insulin sensitizer, has garnered attention for its potential therapeutic applications in various metabolic and cardiovascular disorders. This article reviews the biological activity of BGP-15, focusing on its mechanisms of action, protective effects against oxidative stress, and therapeutic implications based on diverse research findings.

BGP-15 operates through several biological pathways that enhance its pharmacological profile:

  • Inhibition of Acetylation : BGP-15 inhibits the acetylation of heat shock factor 1 (HSF-1), leading to increased induction of heat shock proteins (HSPs), particularly Hsp72. This mechanism is crucial for cellular stress responses and protection against apoptosis .
  • JNK Pathway Modulation : By blocking the c-Jun N-terminal kinase (JNK), BGP-15 prevents the inhibition of insulin receptor phosphorylation, thereby improving insulin sensitivity. This effect is particularly beneficial in diabetic models .
  • PARP-1 Inhibition : BGP-15 acts as a poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor, reducing reactive oxygen species (ROS) production in mitochondria. This action protects cells from oxidative stress and promotes cell survival .
  • Activation of Rac1 : The compound activates Rac1, which increases hydrogen peroxide (H2O2) levels that further stimulate HSF-1 activity and enhance HSP induction .

Protective Effects Against Oxidative Stress

BGP-15 has demonstrated significant protective effects against oxidative stress in various studies:

  • Mitochondrial Integrity : Research indicates that BGP-15 accumulates in mitochondria, preserving mitochondrial integrity and reducing ROS-induced damage. For instance, it has been shown to protect against hydrogen peroxide-induced cell death by mitigating both apoptosis and necrosis .
  • Skeletal Muscle Protection : In a study involving oxaliplatin-induced skeletal myopathy, BGP-15 treatment preserved muscle fiber diameter and number while improving mitochondrial viability fourfold. This suggests its potential role in protecting muscle tissue during chemotherapy .

Therapeutic Implications

BGP-15's biological activity suggests numerous therapeutic applications:

Diabetes and Insulin Resistance

BGP-15 has been primarily studied for its insulin-sensitizing effects. In animal models such as Goto-Kakizaki rats, it has been shown to improve glucose uptake and alleviate diabetic complications .

Cardiovascular Health

The compound exhibits cardioprotective properties by enhancing cardiac function and reducing arrhythmias in models of heart failure. Studies have shown that it can repair diastolic dysfunction in diabetic cardiomyopathy and improve overall cardiac performance .

Neuroprotection

BGP-15 has also been evaluated for neuroprotective effects in models of peripheral neuropathy induced by chemotherapeutic agents like cisplatin. Its ability to mitigate oxidative damage is key to its neuroprotective role .

Case Studies

Several studies highlight the efficacy of BGP-15 across different conditions:

StudyModelFindings
Bombicz et al. (2020)Goto-Kakizaki ratsImproved diastolic dysfunction in diabetic cardiomyopathy
Sapra et al. (2017)Mouse modelAmeliorated cardiac function and reduced arrhythmic episodes in heart failure
Zhang et al. (2017)Drosophila melanogasterProvided protection against tachycardia
Kosa et al. (2020)Zucker Diabetic Fatty ratsEnhanced mitochondrial function and reduced oxidative damage

Q & A

Q. What experimental models are commonly used to study BGP-15’s mitochondrial protective effects?

BGP-15’s mitochondrial effects are primarily studied in in vitro cell lines (e.g., WRL-68 hepatic cells, H9c2 cardiomyocytes, U-251 MG glioma cells) and in vivo rodent models. Key assays include JC-1 or TMRM staining for mitochondrial membrane potential (ΔΨ), DHR123 oxidation for ROS quantification, and annexin V/PI staining for apoptosis/necrosis analysis . In animal studies, BGP-15 improved cardiac function in heart failure models and restored gamete quality in aged mice .

Q. How does BGP-15 mitigate oxidative stress-induced mitochondrial damage?

BGP-15 accumulates in mitochondria via membrane potential-dependent uptake (>85% in energized mitochondria). It reduces superoxide production at mitochondrial complexes I–III and prevents depolarization caused by H₂O₂ or LPS. This protection is dose-dependent and observed in both hepatic and cardiac cell lines . Methodologically, studies use isolated mitochondria treated with substrates like glutamate-malate or succinate to dissect electron transport chain contributions .

Q. What is the role of BGP-15 in insulin sensitization?

BGP-15 enhances insulin sensitivity by stimulating HSP72/cNOS pathways, leading to downstream mitochondrial and neuronal effects. In diabetic models, it improved glucose metabolism without direct antioxidant activity. Key evidence comes from proteomic analyses of HSP72 upregulation and nitric oxide-mediated signaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in BGP-15’s reported antioxidant effects?

While BGP-15 reduces ROS in cellular models, it lacks direct antioxidant activity in chemical assays (e.g., Fenton reaction systems). This discrepancy arises from its mitochondrial-specific action, requiring intact membrane potential for uptake. Researchers should combine in vitro chemical ROS scavenging assays with cell-based models using ΔΨ-sensitive dyes (e.g., R123) to distinguish direct vs. indirect mechanisms .

Q. What experimental designs address challenges in studying BGP-15’s dual roles in PARP inhibition and HSP co-induction?

BGP-15’s PARP inhibition (Ki = 57 μM) and HSP72 co-induction require distinct methodologies:

  • PARP activity : Measure ADP-ribosylation in renal tissues or cisplatin-treated models .
  • HSP72 induction : Use Western blotting or qPCR in heat-stressed cells, noting that HSP72 upregulation depends on lipid raft stability (validated via methyl-β-cyclodextrin experiments) . Advanced studies should employ conditional knockout models (e.g., HSP72⁻/⁻) to isolate pathways .

Q. How can multi-omics approaches elucidate BGP-15’s systemic effects in age-related infertility?

BGP-15 improves oocyte/sperm quality by enhancing mitochondrial metabolism and reducing DNA oxidation (67% reduction in sperm DNA damage). Integrative omics strategies include:

  • Transcriptomics : Analyze collagen degradation genes (e.g., MMP13) in aged ovarian tissue .
  • Metabolomics : Quantify ATP and high-energy phosphates in gametes using LC-MS .
  • Epigenetics : Assess acetylation changes in HSF1, a BGP-15 target linked to heat shock response .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing BGP-15’s dose-dependent effects?

Studies typically use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., BGP-15 concentrations from 10–200 μM). Data are reported as mean ± SEM, with significance thresholds at p < 0.05. Replication guidelines: ≥3 independent experiments with 6 replicates per condition .

Q. How to validate BGP-15’s mitochondrial targeting in live-cell imaging?

Use ΔΨ-sensitive probes (e.g., JC-1, TMRM) with FCCP (uncoupler) controls. For example, in U-251 MG cells, BGP-15 (50 μM) reversed LPS-induced ΔΨ collapse, quantified via fluorescence microscopy and normalized to FCCP-treated baselines . Co-staining with MitoTracker confirms mitochondrial colocalization .

Emerging Research Directions

Q. Can BGP-15’s neuroprotective effects be mechanistically linked to mitophagy?

In LPS-induced depression models, BGP-15 activated mitophagy (LC3/Tomm20 co-localization) and reduced NLRP3 inflammasome activity. CRISPR-based knockout of mitophagy regulators (e.g., PINK1) or pharmacological inhibitors (e.g., chloroquine) can validate this pathway .

Q. What strategies optimize BGP-15 delivery for translational studies?

BGP-15’s solubility in DMSO (>65 mg/mL) and PBS facilitates in vivo dosing (100–200 mg/kg orally). However, pharmacokinetic studies are limited. Advanced approaches include nanoparticle encapsulation to enhance bioavailability and tissue-specific targeting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.